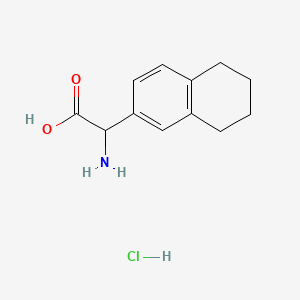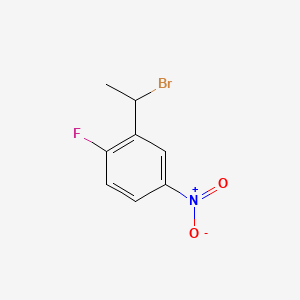
2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene typically involves the bromination of 1-fluoro-4-nitrobenzene followed by an alkylation reaction The bromination is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-(1-Hydroxyethyl)-1-fluoro-4-nitrobenzene.
Reduction: 2-(1-Bromoethyl)-1-fluoro-4-aminobenzene.
Oxidation: 2-(1-Bromoethyl)-1-fluoro-4-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential use in the development of bioactive compounds, such as pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives for potential therapeutic applications, including anti-inflammatory or anticancer agents.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the nitro group is converted to an amine, altering the electronic properties of the molecule. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical transformation.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Bromoethyl)-1-chloro-4-nitrobenzene: Similar structure but with a chlorine atom instead of fluorine.
2-(1-Bromoethyl)-1-fluoro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-(1-Bromoethyl)-1-fluoro-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C8H7BrFNO2 |
|---|---|
Peso molecular |
248.05 g/mol |
Nombre IUPAC |
2-(1-bromoethyl)-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO2/c1-5(9)7-4-6(11(12)13)2-3-8(7)10/h2-5H,1H3 |
Clave InChI |
GLBVKBCSSXSUJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13497784.png)
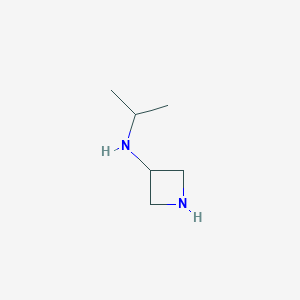
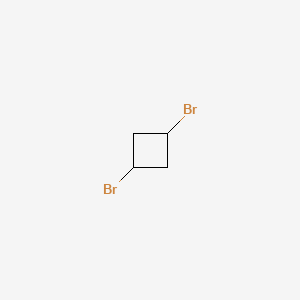
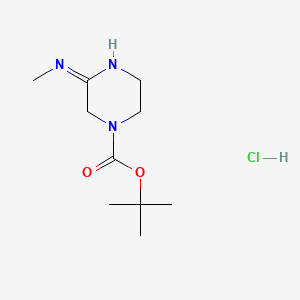

![[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride](/img/structure/B13497808.png)
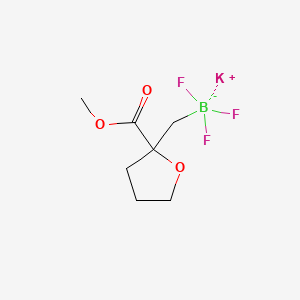
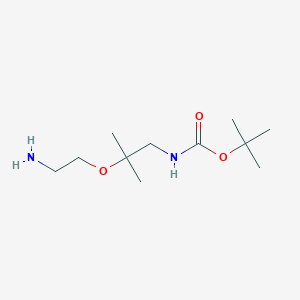
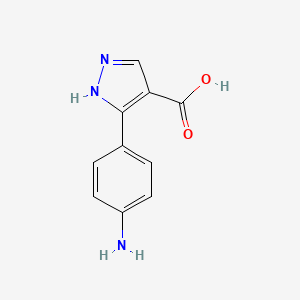
![tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B13497831.png)
![(4-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B13497836.png)


